Technical Guide: 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid
Technical Guide: 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid
CAS Number: 313545-40-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, safety information, and its critical application in the synthesis of targeted cancer therapeutics. This guide includes a detailed experimental protocol for its use in a pivotal Suzuki-Miyaura cross-coupling reaction and visual diagrams to illustrate relevant biological pathways and experimental workflows.
Core Compound Properties
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a substituted arylboronic acid. The presence of both an electron-donating isopropoxy group and a potent electron-withdrawing trifluoromethyl group imparts unique reactivity, making it a valuable reagent in organic synthesis.[1] These compounds are particularly important in the formation of carbon-carbon bonds.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| CAS Number | 313545-40-3 | [2][3] |
| Molecular Formula | C₁₀H₁₂BF₃O₃ | [2][3] |
| Molecular Weight | 248.01 g/mol | [3][4] |
| MDL Number | MFCD04972373 | [2][4] |
| SMILES | CC(C)OC1=CC(=C(C=C1)B(O)O)C(F)(F)F | [4] |
| Appearance | White to off-white solid/powder | N/A |
| Purity | Typically ≥95-98% | [2] |
Safety and Handling
As with all laboratory reagents, 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Inert atmosphere, 2-8°C is recommended for long-term storage. | [4] |
Note: The safety information is based on data for structurally similar compounds and may not be exhaustive for this specific CAS number. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Application in Targeted Drug Discovery
The primary application of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid in recent high-impact research is as a critical intermediate in the synthesis of Naporafenib (LXH254) , a potent and selective inhibitor of RAF kinases developed for the treatment of RAS-mutant cancers.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes (KRAS, NRAS, HRAS) are found in approximately 27% of all human cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. When RAS is mutated and activated, it perpetually stimulates RAF kinases (ARAF, BRAF, CRAF), leading to downstream signaling and tumorigenesis.
Naporafenib (LXH254) is a Type II inhibitor that selectively targets the BRAF and CRAF isoforms, showing significantly less activity against ARAF. It was designed to be effective in tumors with RAS mutations where RAF functions in a dimeric state, a context where earlier-generation BRAF inhibitors were ineffective or even paradoxically activated the pathway.
Caption: The RAS-RAF-MEK-ERK signaling pathway in RAS-mutant cancer.
Experimental Protocols
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is employed in a Suzuki-Miyaura cross-coupling reaction to form a key biaryl bond in the synthesis of Naporafenib (LXH254).
Key Transformation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organohalide. It is a robust and widely used method for constructing C(sp²)-C(sp²) bonds.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for the Synthesis of a Naporafenib (LXH254) Intermediate
The following protocol describes the Suzuki-Miyaura coupling between N-(5-bromo-2-methyl-3-nitrophenyl)-2-(trifluoromethyl)isonicotinamide and (4-isopropoxy-2-(trifluoromethyl)phenyl)boronic acid . This procedure is adapted from the synthetic route disclosed for Naporafenib (LXH254) and related compounds.
Materials:
-
N-(5-bromo-2-methyl-3-nitrophenyl)-2-(trifluoromethyl)isonicotinamide (1.0 equiv)
-
(4-Isopropoxy-2-(trifluoromethyl)phenyl)boronic acid (CAS 313545-40-3) (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a reaction vessel suitable for heating under an inert atmosphere, add N-(5-bromo-2-methyl-3-nitrophenyl)-2-(trifluoromethyl)isonicotinamide, (4-isopropoxy-2-(trifluoromethyl)phenyl)boronic acid, and cesium carbonate.
-
Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the vessel.
-
Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of the aryl bromide).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
This protocol is a representative example. Actual conditions such as solvent volumes, reaction time, and purification methods may vary. Researchers should consult the primary literature for specific details related to their target molecule.
Conclusion
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid (CAS 313545-40-3) is a specialized and highly valuable reagent for drug discovery and development. Its utility is prominently demonstrated in the synthesis of the advanced RAF inhibitor Naporafenib (LXH254), highlighting its role in creating complex molecular architectures for targeted cancer therapy. The well-defined reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions, combined with its unique electronic properties, ensures its continued importance for scientists working at the forefront of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
